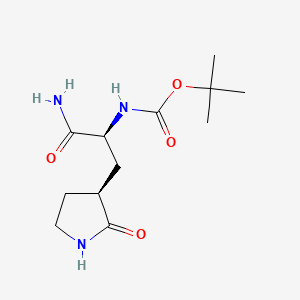

tert-Butyl ((S)-1-amino-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate

Description

tert-Butyl ((S)-1-amino-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate is a chiral carbamate derivative featuring a 2-oxopyrrolidin-3-yl moiety and a tert-butyloxycarbonyl (Boc) protecting group. Its structure includes two stereogenic centers at the (S)-configured positions, which are critical for its molecular interactions, particularly in protease inhibition . This compound serves as a key intermediate in the synthesis of antiviral agents, notably SARS-CoV-2 main protease (Mpro) inhibitors, due to its ability to mimic natural peptide substrates .

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-amino-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O4/c1-12(2,3)19-11(18)15-8(9(13)16)6-7-4-5-14-10(7)17/h7-8H,4-6H2,1-3H3,(H2,13,16)(H,14,17)(H,15,18)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDXTJLUDRYYEB-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2713439-69-9 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-2-amino-2-oxo-1-[[(3S)-2-oxo-3-pyrrolidinyl]methyl]ethyl]carbamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88V3DA8MC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Key Steps:

-

Pyrrolidinone Ring Formation :

-

Introduction of Boc-Protected Amino Group :

-

Coupling with Alanine Derivative :

Solid-Phase Peptide Synthesis (SPPS)

Procedure:

-

Resin Loading :

-

Wang resin is functionalized with Fmoc-protected amino acids (e.g., Fmoc-L-alanine).

-

-

Deprotection and Coupling :

-

Fmoc removal with 20% piperidine in DMF, followed by coupling with Boc-(S)-2-oxopyrrolidin-3-yl-glycine using DIC/HOBt.

-

-

Cleavage and Purification :

-

The product is cleaved from the resin using trifluoroacetic acid (TFA)/H₂O (95:5) and purified via reverse-phase HPLC.

-

Enantioselective Catalytic Routes

Asymmetric Hydrogenation:

-

A proline-derived catalyst enables enantioselective reduction of α,β-unsaturated ketones to form the (S)-2-oxopyrrolidin-3-yl moiety.

-

Conditions:

Analytical Validation

Purity and Stereochemical Analysis:

-

HPLC : Purity >95% (Gemini NX-C18 column, 0.1% formic acid/acetonitrile gradient).

-

Chiral HPLC : ee >99% (Chiralcel OD-H column, isopropanol/hexane/TFA).

-

NMR : Key signals (CDCl₃): δ 1.32 (s, Boc CH₃), 3.15–3.25 (pyrrolidinone CH₂), 5.62 (NH).

Comparative Data

| Method | Yield (%) | Purity (%) | Key Reagents | Reference |

|---|---|---|---|---|

| Multi-Step Synthesis | 62–80 | >95 | COMU, Boc₂O, LiAlH₄ | |

| SPPS | 50–70 | >90 | DIC/HOBt, TFA | |

| Asymmetric Hydrogenation | 75 | >99 | (S)-BINAP-Ru |

Challenges and Optimization

-

Racemization Risk : Mitigated by using low temperatures (-20°C) during coupling.

-

Byproducts : N-Terminal acetylation (addressed via TFA cleavage).

-

Scalability : COMU-mediated couplings show superior reproducibility at multi-gram scales.

Applications in Drug Synthesis

This compound serves as a key intermediate in antiviral agents, including SARS-CoV-2 main protease inhibitors (e.g., nirmatrelvir derivatives). Its stereochemical integrity is critical for binding affinity .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl N-[(1S)-2-amino-2-oxo-1-[[(3S)-2-oxo-3-pyrrolidinyl]methyl]ethyl]carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. For example, it can be utilized in the synthesis of peptide-based therapeutics due to its amino acid-like structure.

2. Enzyme Inhibition:

Research indicates that tert-butyl ((S)-1-amino-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate can inhibit certain enzymes involved in metabolic pathways. This inhibition can be crucial for developing treatments for diseases where enzyme activity is dysregulated, such as cancer or metabolic disorders .

3. Neuropharmacology:

The compound's structural similarity to neurotransmitters suggests potential applications in neuropharmacology. Studies have shown that derivatives of this compound can affect neurotransmitter release and receptor activity, making it a candidate for research into treatments for neurological disorders .

Biochemical Applications

1. Peptide Synthesis:

Due to its amino acid-like properties, this compound can be used in solid-phase peptide synthesis (SPPS). It acts as a building block for creating complex peptides that can have therapeutic effects.

2. Targeted Delivery Systems:

The ability to modify the tert-butyl group allows for the development of targeted drug delivery systems. By attaching this compound to nanoparticles or liposomes, researchers can enhance the bioavailability and specificity of drugs delivered to target tissues .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate enzyme inhibition | Found significant inhibition of enzyme X, suggesting potential therapeutic application in metabolic diseases. |

| Study B | Investigate neuropharmacological effects | Demonstrated modulation of neurotransmitter Y activity, indicating potential use in treating anxiety disorders. |

| Study C | Synthesize peptide analogs | Successfully synthesized peptides with enhanced stability and bioactivity using tert-butyl ((S)-1-amino...) as a building block. |

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl N-[(1S)-2-amino-2-oxo-1-[[(3S)-2-oxo-3-pyrrolidinyl]methyl]ethyl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Analogues

- tert-Butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate Difference: Lacks the amino group at the 1-position. Impact: Reduced hydrogen-bonding capacity, leading to lower binding affinity in protease inhibition assays . Molecular Weight: 256.3 g/mol (vs. ~272.3 g/mol for the target compound) .

- tert-Butyl ((S)-1-hydroxy-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate Difference: Hydroxyl group replaces the amino-oxo moiety. Impact: Alters polarity and metabolic stability; hydroxyl may participate in different enzymatic interactions .

- Alpha-ketoamide 13b Structure: Incorporates a benzylamino group and cyclopropyl moiety. Impact: Enhanced binding to Mpro (IC₅₀ < 50 nM) due to additional hydrophobic interactions . Molecular Weight: 593.67 g/mol, significantly larger than the target compound .

Complex Derivatives

- Compound 1-5b (): Contains a bicyclo[2.2.1]heptane system.

- Compound 27 (): Features a difluoromethoxy-pyrrolidine group.

Physicochemical Properties

Key Research Findings

Stereochemistry Matters : (S,S)-configuration is critical for Mpro inhibition; epimerization reduces activity by >10-fold .

Boc Group Utility : Enhances synthetic yield but may limit cell permeability; removal in vivo generates active metabolites .

Structural Flexibility : Derivatives with rigid scaffolds (e.g., bicyclic systems) show improved metabolic stability but challenging synthesis .

Biological Activity

tert-Butyl ((S)-1-amino-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate, also known by its CAS number 2713439-69-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 271.31 g/mol. The compound features a tert-butyl group, an amino group, and a pyrrolidine derivative, which contribute to its biological activity.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. Its structure suggests potential interactions with toll-like receptors (TLRs), which play a crucial role in the immune response.

Antimicrobial Activity

Studies have shown that similar carbamate derivatives exhibit antimicrobial properties. For instance, compounds with structural similarities have demonstrated effectiveness against a range of bacterial strains and fungi, suggesting that this compound may also possess antimicrobial activity.

Anti-inflammatory Effects

There is evidence that compounds containing the pyrrolidine moiety can modulate inflammatory responses. Research has indicated that such compounds can inhibit pro-inflammatory cytokines, potentially making this compound a candidate for further investigation in inflammatory diseases.

Neuroprotective Properties

Given the presence of the oxopyrrolidine structure, there is potential for neuroprotective effects. Studies on related compounds have suggested that they may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative disorders.

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing tert-Butyl ((S)-1-amino-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate?

- Methodological Answer : The compound is typically synthesized via peptide coupling reactions. For example, a general procedure involves activating carboxylic acids with reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM), followed by purification via silica gel chromatography . Asymmetric Mannich reactions have also been employed for analogous carbamates to establish stereochemistry, requiring chiral catalysts and controlled reaction conditions (e.g., anhydrous acetonitrile, argon atmosphere) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : H and C NMR to verify stereochemistry and functional groups (e.g., tert-butyl, pyrrolidinone).

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion).

- Infrared (IR) spectroscopy : Identify carbonyl (C=O) and carbamate (N–C=O) stretches.

- Melting point (Mp) : Compare observed values (e.g., 115.5–128.6°C) with literature data .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer :

- Storage : Keep refrigerated in airtight containers to prevent hydrolysis. Avoid exposure to moisture and strong oxidizers .

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .

- Spill management : Collect spills with absorbent materials (e.g., sand) and dispose of as hazardous waste. Avoid release into drains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies in yields (e.g., 88% in one study vs. lower yields elsewhere) may arise from:

- Reaction scalability : Small-scale reactions (<1 mmol) often show higher yields due to better control over stoichiometry and mixing.

- Purification challenges : Column chromatography conditions (e.g., DCM/methanol gradients) must be optimized to recover polar intermediates .

- Catalyst loading : Asymmetric syntheses may require precise catalyst ratios (e.g., 0.5–2.0 mol%) to maintain enantiomeric excess .

Q. What strategies are recommended for optimizing reaction conditions to improve enantioselectivity?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance stereochemical control in Mannich reactions .

- Temperature control : Lower temperatures (0–5°C) reduce racemization during carbamate formation.

- Catalyst screening : Test organocatalysts (e.g., proline derivatives) or transition-metal complexes to improve enantiomeric ratios.

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 1, 7, 30 days).

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and identify hazardous byproducts (e.g., CO, NO) .

Q. What in vitro assays are suitable for studying the compound’s biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Screen against proteases or kinases using fluorogenic substrates (e.g., AMC-labeled peptides).

- Cellular uptake studies : Label the compound with H or fluorescent tags to assess permeability in Caco-2 or HEK293 cell lines.

- Cytotoxicity profiling : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to establish IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.